molecular formula C16H11Cl2N3 B6346994 4-(3-Chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine CAS No. 929285-73-4

4-(3-Chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine

Cat. No. B6346994
M. Wt: 316.2 g/mol
InChI Key: YMFBXMPAGIFJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine is a synthetic organic compound that has a wide range of applications in scientific research. It is an important reagent in organic synthesis, and has been used for the synthesis of various heterocyclic compounds and pharmaceuticals. It is also used as an intermediate in the synthesis of a variety of organometallic compounds and pharmaceuticals. In addition, 4-(3-Chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine has been used in various biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structure

  • Synthesis Techniques : New derivatives of the compound have been synthesized through various techniques, including aza-Wittig reaction, cyclization, and reactions with amines or phenols (Liu, He, & Ding, 2007).

  • Crystal Structure Analysis : X-ray crystallography has been employed to confirm the structures of these derivatives, providing detailed insights into their molecular configurations (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Chemical Properties and Reactivity

  • Hydrogen Bonding Sites : Quantum chemical methods have identified major hydrogen bonding sites in derivatives of the compound, which is crucial for understanding their chemical reactivity and potential applications (Traoré, Bamba, Ziao, Affi, & Koné, 2017).

  • Electrochemical Analysis : Studies on pyrimidine derivatives, including compounds structurally similar to 4-(3-Chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine, have explored their role as corrosion inhibitors, revealing their potential in protecting metals in acidic mediums (Abdelshafi, 2020).

Biological Activities

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various bacterial strains, highlighting their potential in pharmaceutical applications (Guna & Purohit, 2012). Additionally, other studies have also demonstrated the antimicrobial effectiveness of related compounds (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

  • Anticancer Potential : Certain pyrimidine derivatives have exhibited promising in vitro anticancer activities, suggesting their potential as leads for developing new anticancer agents (Rashid et al., 2014).

properties

IUPAC Name

4-(3-chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFBXMPAGIFJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Siddiqui, A Azam - Medicinal Chemistry Research, 2014 - Springer
The present study describes the synthesis and anti-amoebic activity of 4,6-disubstituted aminopyrimidines (1b–10b) and their sulphonamide derivatives (1–20). All the desired …
Number of citations: 20 link.springer.com

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